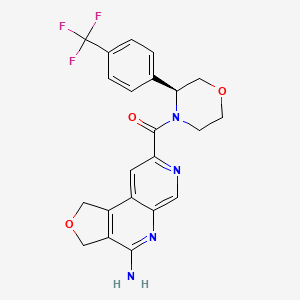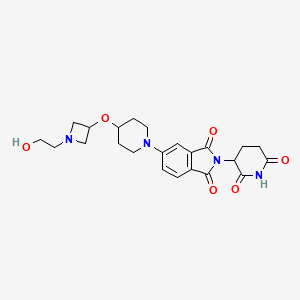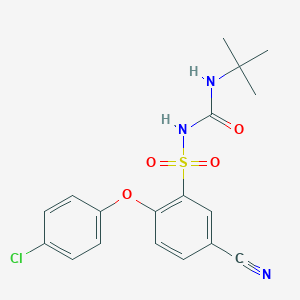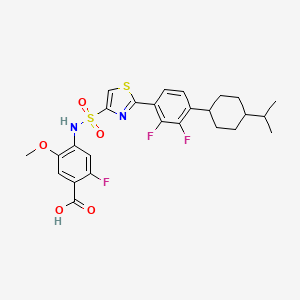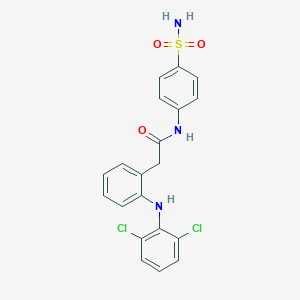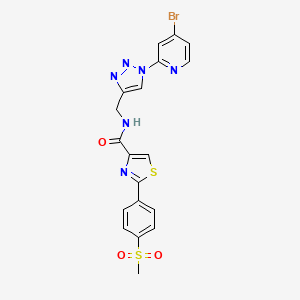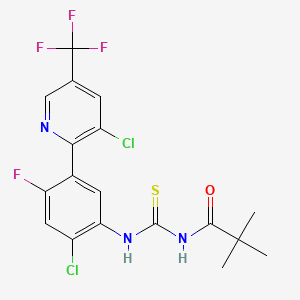
Herbicidal agent 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Herbicidal agent 2 is a chemical compound used to control unwanted plants, commonly known as weeds. Herbicides like this compound are crucial in agriculture, forestry, and landscaping to manage weed populations and enhance crop yields. This compound is known for its selective action, targeting specific weed species while leaving the desired crops relatively unharmed .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Herbicidal agent 2 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is purified through techniques like crystallization, distillation, or chromatography .
化学反応の分析
Types of Reactions
Herbicidal agent 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Herbicidal agent 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: Studies explore its potential as a lead compound for developing new pharmaceuticals with herbicidal properties.
Industry: It is employed in the formulation of commercial herbicides and in the development of environmentally friendly weed control strategies
作用機序
Herbicidal agent 2 exerts its effects by interfering with the biochemical pathways essential for plant growth. It targets specific enzymes or proteins involved in processes such as photosynthesis, amino acid synthesis, or cell division. For example, it may inhibit the enzyme acetolactate synthase, leading to the accumulation of toxic intermediates and eventual plant death .
類似化合物との比較
Similar Compounds
Herbicidal agent 2 can be compared with other herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide that mimics the action of natural plant hormones.
Glyphosate: A non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase.
Atrazine: A selective herbicide that inhibits photosynthesis by binding to the D1 protein in photosystem II
Uniqueness
What sets this compound apart from these compounds is its unique mode of action and selectivity. Unlike non-selective herbicides like glyphosate, this compound targets specific weed species, reducing the risk of damage to crops. Additionally, its unique chemical structure allows for the development of derivatives with enhanced efficacy and reduced environmental impact .
特性
分子式 |
C18H15Cl2F4N3OS |
|---|---|
分子量 |
468.3 g/mol |
IUPAC名 |
N-[[2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluorophenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H15Cl2F4N3OS/c1-17(2,3)15(28)27-16(29)26-13-5-9(12(21)6-10(13)19)14-11(20)4-8(7-25-14)18(22,23)24/h4-7H,1-3H3,(H2,26,27,28,29) |
InChIキー |
XAIOULSMFZPSMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


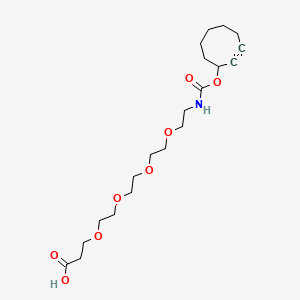

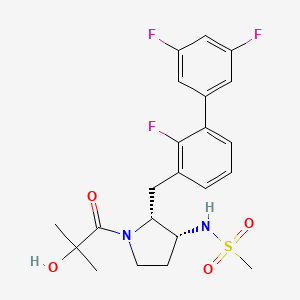
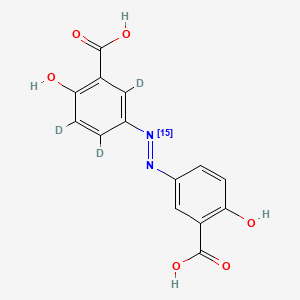

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)

